molecular formula C20H23BrN2O4 B11807610 (S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 1263377-53-2

(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B11807610
CAS No.: 1263377-53-2
M. Wt: 435.3 g/mol
InChI Key: IYQGFSUIHUUFFH-KRWDZBQOSA-N
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Description

(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features a benzyl group, a bromopyridine moiety, and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromopyridine intermediate: This step involves the bromination of pyridine using bromine or a brominating agent under controlled conditions.

    Coupling with benzyl group: The bromopyridine intermediate is then coupled with a benzyl group through a nucleophilic substitution reaction.

    Introduction of the tert-butoxycarbonyl-protected amino group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions to reveal an active amine group. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl3-(5-chloropyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
  • (S)-Benzyl3-(5-fluoropyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
  • (S)-Benzyl3-(5-iodopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Uniqueness

(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogen atoms may not. This uniqueness can be leveraged in designing molecules with specific properties and activities.

Properties

1263377-53-2

Molecular Formula

C20H23BrN2O4

Molecular Weight

435.3 g/mol

IUPAC Name

benzyl (2S)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C20H23BrN2O4/c1-20(2,3)27-19(25)23-17(11-16-10-9-15(21)12-22-16)18(24)26-13-14-7-5-4-6-8-14/h4-10,12,17H,11,13H2,1-3H3,(H,23,25)/t17-/m0/s1

InChI Key

IYQGFSUIHUUFFH-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)Br)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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